2-Ethenylnaphthalen-1-ol
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Overview
Description
2-Ethenylnaphthalen-1-ol is an organic compound with the molecular formula C12H10O It is a derivative of naphthalene, featuring an ethenyl group (vinyl group) and a hydroxyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethenylnaphthalen-1-ol can be synthesized through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of 2-naphthaldehyde with vinylmagnesium bromide in the presence of a suitable solvent like diethyl ether can yield this compound . Another method involves the Heck reaction, where 2-naphthol is reacted with vinyl halides in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Heck reaction is often preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Ethenylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride
Major Products Formed
Oxidation: 2-Ethenylnaphthalen-1-one
Reduction: 2-Ethylnaphthalen-1-ol
Substitution: 2-Ethenylnaphthalen-1-chloride
Scientific Research Applications
2-Ethenylnaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Ethenylnaphthalen-1-ol depends on its specific application. In chemical reactions, the hydroxyl group can act as a nucleophile, while the ethenyl group can participate in addition reactions. The molecular targets and pathways involved vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Naphthol: Similar structure but lacks the ethenyl group.
2-Ethylnaphthalen-1-ol: Similar structure but has an ethyl group instead of an ethenyl group.
1-Naphthol: Hydroxyl group attached at a different position on the naphthalene ring
Uniqueness
2-Ethenylnaphthalen-1-ol is unique due to the presence of both a hydroxyl group and an ethenyl group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications .
Properties
CAS No. |
116550-30-2 |
---|---|
Molecular Formula |
C12H10O |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-ethenylnaphthalen-1-ol |
InChI |
InChI=1S/C12H10O/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h2-8,13H,1H2 |
InChI Key |
QLJIOZSPRQUVIL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
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